molecular formula C15H11NO3 B2688079 Methyl 5-(naphthalen-1-yl)isoxazole-3-carboxylate CAS No. 2034443-18-8

Methyl 5-(naphthalen-1-yl)isoxazole-3-carboxylate

Cat. No.: B2688079
CAS No.: 2034443-18-8
M. Wt: 253.257
InChI Key: RVUKXDIZHBVAHL-UHFFFAOYSA-N
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Description

Methyl 5-(naphthalen-1-yl)isoxazole-3-carboxylate is a chemical compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(naphthalen-1-yl)isoxazole-3-carboxylate typically involves the cycloaddition reaction of nitrile oxides with alkynes or alkenes. One common method includes the reaction of naphthalene-1-carboxylic acid with hydroxylamine to form the corresponding nitrile oxide, which then undergoes a cycloaddition reaction with methyl propiolate to yield the desired isoxazole derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as copper(I) or ruthenium(II) may be employed to facilitate the cycloaddition reaction .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(naphthalen-1-yl)isoxazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 5-(naphthalen-1-yl)isoxazole-3-carboxylate has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(naphthalen-1-yl)isoxazole-3-carboxylate is unique due to the presence of the naphthalene ring, which imparts specific electronic and steric properties.

Properties

IUPAC Name

methyl 5-naphthalen-1-yl-1,2-oxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3/c1-18-15(17)13-9-14(19-16-13)12-8-4-6-10-5-2-3-7-11(10)12/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVUKXDIZHBVAHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NOC(=C1)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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